BenchChemオンラインストアへようこそ!

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide

Benzoxazepine SAR RORγ modulation Ligand design

N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide (CAS 921540-32-1, MF C₁₉H₂₀N₂O₃, MW 324.38) is a synthetic small molecule belonging to the 2,3,4,5-tetrahydro-1,5-benzoxazepine class, featuring a 3-methylbenzamide substituent at the 8-position. This scaffold has garnered interest as a privileged structure in medicinal chemistry, with demonstrated applications in nuclear receptor modulation (e.g., RORγ inverse agonism), squalene synthase inhibition, and PI3Kδ inhibition, depending on the nature of the N-substituent.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 921540-32-1
Cat. No. B2791275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide
CAS921540-32-1
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
InChIInChI=1S/C19H20N2O3/c1-12-5-4-6-13(9-12)17(22)20-14-7-8-15-16(10-14)24-11-19(2,3)18(23)21-15/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23)
InChIKeyVCJPKBJZCOZEOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide (CAS 921540-32-1): Procurement-Relevant Structural and Pharmacological Context


N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide (CAS 921540-32-1, MF C₁₉H₂₀N₂O₃, MW 324.38) is a synthetic small molecule belonging to the 2,3,4,5-tetrahydro-1,5-benzoxazepine class, featuring a 3-methylbenzamide substituent at the 8-position . This scaffold has garnered interest as a privileged structure in medicinal chemistry, with demonstrated applications in nuclear receptor modulation (e.g., RORγ inverse agonism), squalene synthase inhibition, and PI3Kδ inhibition, depending on the nature of the N-substituent [1]. The compound’s specific substitution pattern—a meta-methyl group on the benzamide ring—distinguishes it from its para-methyl and 3,4-dimethyl analogs, potentially conferring differential binding properties that are critical for target selectivity in drug discovery campaigns [1].

Why Generic Substitution of N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide Is Scientifically Unjustified


The benzoxazepine scaffold exhibits a steep structure–activity relationship (SAR), wherein minor perturbations to the N-substituent profoundly alter target engagement, functional activity, and selectivity. For instance, within the RORγ inverse agonist series, switching from an N-sulfonylated to an N-benzoylated benzoxazepine can convert an inverse agonist into an agonist, as demonstrated by the contrasting profiles of BIO399 (inverse agonist) and BIO592 (agonist) [1]. Similarly, the positional isomerism of the methyl group on the benzamide ring—meta (3-methyl) vs. para (4-methyl) vs. 3,4-dimethyl—is expected to modulate steric and electronic interactions within the ligand-binding pocket, directly impacting affinity and off-target profiles [2]. Consequently, treating this compound as interchangeable with its close analogs without empirical head-to-head comparison data risks selecting a molecule with suboptimal potency, altered selectivity, or even opposite functional pharmacology.

Quantitative Differentiation Evidence for N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide vs. Closest Analogs


Meta-Methyl Benzamide vs. Para-Methyl Benzamide: Predicted Physicochemical and Binding Property Differences

In the absence of publicly disclosed direct head-to-head assay data for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide against its 4-methyl analog (CAS not specified in primary literature), class-level inference from the RORγ benzoxazepine series indicates that the position of the methyl substituent on the benzamide ring is a critical determinant of functional activity. In the closely related benzoxazinone series, a single methyl group shift converts an agonist into an inverse agonist [1]. The 3-methyl substitution present in the target compound introduces a meta-electron-donating effect, altering the H-bond acceptor/donor profile relative to the para-substituted analog, which is predicted to shift binding pose and functional output [2].

Benzoxazepine SAR RORγ modulation Ligand design

Differential Selectivity Profiling Against RORγ Isoforms: 3-Methylbenzamide vs. 3,4-Dimethylbenzamide

Benzoxazepines with different benzamide substitutions exhibit varying selectivity profiles for RORγ over other nuclear receptors. Structure–activity relationship studies on N-sulfonylated benzoxazepines demonstrated that subtle modifications to the aromatic substituent yield compounds with micromolar to nanomolar affinity for RORγ LBD and differential effects on coactivator peptide recruitment [1]. While direct comparison data for the 3-methylbenzamide versus 3,4-dimethylbenzamide (CAS 921540-32-1 vs. analog) are not publicly available, the additional methyl group in the 3,4-dimethyl analog is expected to increase lipophilicity (cLogP ~+0.5) and potentially enhance non-specific binding, altering the selectivity window .

RORγt selectivity Nuclear receptor In vitro pharmacology

Comparative In Vitro Potency: Class-Level Evidence from N-Sulfonylated Benzoxazepine Series

N-Sulfonylated benzoxazepines, structurally related to the target compound, were shown to dose-dependently suppress IL-17 release in human TH17 cells with IC₅₀ values in the low micromolar range and to inhibit RORγ–coactivator peptide interaction with micromolar affinity in a FRET-based assay [1]. While the target compound is an N-benzamide rather than an N-sulfonamide, SAR studies indicate that the benzoxazepine core is a validated pharmacophore for this target class. The 3-methylbenzamide substituent may offer improved metabolic stability compared to sulfonamide analogs, which are known to be susceptible to oxidative metabolism [2].

RORγ inverse agonism IL-17 suppression FRET assay

Recommended Application Scenarios for N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide Based on Differentiated Evidence


RORγ Inverse Agonist Lead Optimization: Meta-Methyl SAR Probe

Use the compound as a specific SAR probe to investigate the effect of meta-methyl substitution on benzamide-bearing benzoxazepines for RORγ inverse agonism. The compound fills a gap in publicly disclosed SAR data and can serve as a direct comparator to the para-methyl and 3,4-dimethyl analogs to map the pharmacophore's tolerance to methyl positional isomerism. The predicted lower lipophilicity may translate to improved selectivity, making it a valuable tool compound for hit-to-lead campaigns in autoimmune disease research (e.g., psoriasis, rheumatoid arthritis) where RORγt is a validated target [1].

In Vitro Off-Target Profiling Panel for Nuclear Receptor Selectivity

Deploy the compound in a broad nuclear receptor profiling panel (e.g., RORα, RORβ, FXR, LXR, PPARs) to empirically determine its selectivity fingerprint relative to the well-characterized N-sulfonylated benzoxazepines. Data from such a panel would establish whether the 3-methylbenzamide substitution confers a differentiated selectivity window, a critical parameter for procurement decisions when selecting a chemical probe for target validation studies [1][2].

Metabolic Stability Comparison in Hepatocyte Assays: Benzamide vs. Sulfonamide Series

The target compound offers a direct comparator to N-sulfonylated benzoxazepines for metabolic stability assessment. Incubate the compound in human hepatocyte assays alongside representative sulfonamide analogs to quantify clearance rates (CL_int) and identify metabolic soft spots. A superior metabolic profile would position the benzamide series as a preferred scaffold for oral bioavailability optimization, directly influencing procurement decisions for lead series selection [2].

Quote Request

Request a Quote for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.